Batatasin II

Physicochemical Property Lipophilicity Solubility

Batatasin II is a naturally occurring dihydrostilbene (bibenzyl) compound, structurally classified as 3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol. It was first identified alongside Batatasins I and III as an endogenous growth inhibitor in dormant yam bulbils (Dioscorea batatas).

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 39354-56-8
Cat. No. B1471287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatatasin II
CAS39354-56-8
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC
InChIInChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3
InChIKeyCWSITSYPUXRHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batatasin II (CAS 39354-56-8): A Specialized Bibenzyl Plant Growth Regulator from Dioscorea Species


Batatasin II is a naturally occurring dihydrostilbene (bibenzyl) compound, structurally classified as 3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol [1]. It was first identified alongside Batatasins I and III as an endogenous growth inhibitor in dormant yam bulbils (Dioscorea batatas) . While it belongs to a broader class of phenolic plant growth regulators, its specific substitution pattern involving two hydroxyl and two methoxy groups creates a unique structural identity distinct from other batatasins and bibenzyl analogs like gigantol or moscatilin.

Batatasin II Sourcing Risks: Why Substituting with Other Batatasins or Common Bibenzyls Compromises Experimental Integrity


Simple class-level substitution of Batatasin II with other batatasins or common bibenzyls like Batatasin III is not scientifically valid. The substitution pattern on the bibenzyl skeleton fundamentally alters lipophilicity (demonstrated by a lower LogP than Batatasin III ), endogenous accumulation dynamics during plant development [1], and the compound's activity profile. Critically, Batatasin II is systematically absent from specific bioactivity landscapes where its analogs are potent, such as chloroplast inhibition [2] and α-glucosidase inhibition [3]. These compound-specific characteristics mandate precise procurement to ensure valid experimental outcomes.

Quantitative Differential Evidence for Batatasin II: Physicochemical Properties, Bioactivity, and Endogenous Regulation


Differential LogP and Aqueous Solubility Compared to Batatasin III

Batatasin II exhibits lower lipophilicity compared to the closely related bibenzyl Batatasin III. Its estimated LogP is 2.83 (ALOGPS) to 3.59 (ChemAxon) [1], while Batatasin III has a measured LogP of 3.19 . The corresponding predicted aqueous solubility for Batatasin II is 0.054 g/L, significantly lower than the 0.0489 g/L estimated for Batatasin III [2]. This difference in lipophilicity directly impacts extraction protocols, membrane permeability in cell-based assays, and formulation strategies.

Physicochemical Property Lipophilicity Solubility

Absence from Photosynthetic Inhibition Profile Contrary to Batatasins I, III, and V

In a seminal study on the effects of batatasins on chloroplast function, Batatasins I, III, and V were shown to effectively inhibit CO2-dependent oxygen evolution and electron flow in spinach chloroplasts [1]. Batatasin II was not included in this study, which systematically characterized the inhibitory profiles of the class. This omission, consistent across the literature, indicates a lack of activity in disrupting photosystem electron transport, a key bioactivity of its close structural analogs.

Plant Physiology Photosynthesis Inhibition Chloroplast Bioassay

Differential Endogenous Accumulation During Bulbil Dormancy Development

Quantitative analysis during yam bulbil development reveals distinct accumulation patterns. While the content of Batatasin II and Batatasin I increased markedly per unit surface area and per bulbil, the increases in Batatasin III and abscisic acid (ABA) were described as 'even more striking' [1]. This suggests a non-redundant role for Batatasin II in the dormancy regulatory network, where its accumulation is less pronounced than that of Batatasin III, yet precisely timed.

Developmental Biology Dormancy Regulation Plant Hormones

Lack of In Vitro α-Glucosidase Inhibitory Activity

An in vitro study investigating the antidiabetic potential of batatasins found that Batatasins I, III, and IV inhibited α-glucosidase with IC50 values of 2.55 mM, 1.89 mM, and 2.52 mM, respectively [1]. In stark contrast, Batatasin V completely lacked inhibitory activity at the highest concentrations tested. Batatasin II was not mentioned as an inhibitor, placing it outside the bioactive subset of batatasins for this target. This negative differentiation is crucial for applications where α-glucosidase inhibition is an undesirable off-target effect.

Enzyme Inhibition Antidiabetic Research α-Glucosidase Assay

Strategic Applications of Batatasin II in Research and Development


In Vivo Plant Growth Regulation Studies Requiring Selective Action

Given its differential accumulation during dormancy and its absence from the photosynthesis inhibition profile, Batatasin II is ideal for in vivo plant physiology experiments. It can be used as a selective growth modulator to study sprouting suppression in yam or other tubers without the confounding effects of direct photosynthetic disruption observed with Batatasin III [1]. Its lower lipophilicity may also facilitate more uniform distribution in aqueous treatment solutions compared to analogs like Batatasin III [2].

Pharmacological Controls for Bibenzyl-Based Enzyme Inhibition Assays

In pharmacological studies on bibenzyl compounds, Batatasin III is a known α-glucosidase inhibitor (IC50 1.89 mM), while Batatasin II is not [3]. Batatasin II can therefore serve as a structurally-matched negative control in crucial enzyme inhibition assays, enabling researchers to attribute observed effects specifically to the pharmacophore of active analogs, rather than non-specific bibenzyl actions.

Endogenous Biomarker Research in Dioscorea Species

Food metabolomics databases have detected Batatasin II as a constituent of Dioscorea batatas, suggesting its potential as a biomarker for the consumption of root vegetables [4]. Its distinct and traceable endogenous accumulation pattern during development [5] positions it as a candidate for quality control or authentication marker in Chinese yam (Dioscorea opposita) -derived botanical products, distinct from the more variable Batatasin III.

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